molecular formula C12H23NO3 B8701503 Ethyl 2-(octylamino)-2-oxoacetate

Ethyl 2-(octylamino)-2-oxoacetate

Cat. No.: B8701503
M. Wt: 229.32 g/mol
InChI Key: NDUYUGKXMVEZSB-UHFFFAOYSA-N
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Description

Ethyl 2-(octylamino)-2-oxoacetate is an α-ketoester derivative characterized by an octylamine substituent linked to a central oxoacetate backbone. These compounds are synthesized via nucleophilic substitution of ethyl 2-chloro-2-oxoacetate with primary or secondary amines under mild conditions . The octylamino group introduces significant lipophilicity, which may enhance membrane permeability and bioavailability compared to aromatic or shorter alkyl chain analogs .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 2-(octylamino)-2-oxoacetate

InChI

InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-13-11(14)12(15)16-4-2/h3-10H2,1-2H3,(H,13,14)

InChI Key

NDUYUGKXMVEZSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(octylamino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with octylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(octylamino)-2-oxoacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: this compound hydrolyzes to form octylamine and ethyl oxalate.

    Reduction: Reduction of the carbonyl group yields Ethyl 2-(octylamino)-2-hydroxyacetate.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(octylamino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying ester hydrolysis.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(octylamino)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amine and carboxylate moieties. These moieties can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences in substituents, molecular weights, and properties of ethyl 2-(octylamino)-2-oxoacetate and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* Octylamino C₁₂H₂₁NO₃ 227.30 High lipophilicity (inferred)
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate 4-Chloro-3-fluorophenyl C₁₀H₉ClFNO₃ 245.03 Crystalline solid, antiviral activity
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate 3-Bromophenyl C₁₀H₁₀BrNO₃ 272.10 Anticancer activity (IC₅₀: 0.090–0.650 μM)
Ethyl 2-(4-isopropylanilino)-2-oxoacetate 4-Isopropylphenyl C₁₃H₁₇NO₃ 247.28 Liquid/labile solid, synthetic intermediate
Ethyl oxamate (Ethyl 2-amino-2-oxoacetate) Amino C₄H₇NO₃ 117.10 Water-soluble, enzyme inhibitor

*Note: Data for this compound are inferred from analogs.

Key Observations:
  • Stability: Aromatic substituents (e.g., bromophenyl) enhance crystallinity and stability, whereas alkylamino derivatives may require low-temperature storage .
Antiviral Activity:
  • Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate: Demonstrated activity as an HIV entry inhibitor by targeting the CD4-binding site .
Anticancer Activity:
  • Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate: IC₅₀ values of 0.090–0.650 μM against multiple cancer cell lines, attributed to electrophilic α-ketoester reactivity .
Enzyme Inhibition:
  • Ethyl oxamate : Inhibits lactate dehydrogenase (LDH) and other NAD⁺-dependent enzymes due to structural mimicry of pyruvate .

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